molecular formula C10H6BrF7 B2577075 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene CAS No. 353272-53-4

1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene

Cat. No.: B2577075
CAS No.: 353272-53-4
M. Wt: 339.051
InChI Key: GLWMETZJHQNWOV-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene is a chemical compound with the molecular formula C10H6BrF7 and a molecular weight of 339.05 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a heptafluoropropan-2-yl group attached to a benzene ring. It is a clear, colorless liquid at room temperature .

Preparation Methods

The synthesis of 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene typically involves the bromination of 2-methyl-4-(heptafluoropropan-2-yl)benzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene can be compared with similar compounds such as:

These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The presence of the heptafluoropropan-2-yl group in this compound imparts unique properties, such as increased fluorine content, which can influence its reactivity and applications.

Properties

IUPAC Name

1-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF7/c1-5-4-6(2-3-7(5)11)8(12,9(13,14)15)10(16,17)18/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWMETZJHQNWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896335
Record name 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353272-53-4
Record name 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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